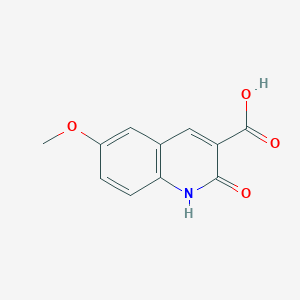

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSQHYZKZYCWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360667 | |

| Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154386-35-3 | |

| Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154386-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the core synthesis mechanism, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound, and its tautomeric form 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, belongs to the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise synthesis and functionalization of this scaffold are therefore of significant interest to the scientific community. This guide focuses on the well-established Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinoline derivatives.

Core Synthesis Mechanism: The Gould-Jacobs Reaction

The synthesis of the this compound core is achieved via the Gould-Jacobs reaction. This reaction proceeds in two key stages: the formation of an intermediate ester followed by its hydrolysis to the final carboxylic acid. The overall transformation involves the reaction of a substituted aniline with a malonic ester derivative, followed by cyclization and saponification.

The synthesis commences with the reaction of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate. This initial step involves a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.

This intermediate then undergoes a thermally induced intramolecular cyclization. The high temperature facilitates the formation of the quinoline ring system through an electrocyclic reaction, yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This cyclization is typically carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is achieved through alkaline hydrolysis, typically using sodium hydroxide in an alcoholic solvent, followed by acidification to protonate the carboxylate salt.

Tautomerism

It is crucial to recognize that this compound exists in equilibrium with its keto tautomer, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. In the solid state and in many solvents, the keto form is generally the more stable and predominant tautomer. For the purpose of this guide, the compound will be referred to by its hydroxyquinoline name, though it is understood that the oxo-quinoline form is a significant contributor to its structure.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This procedure outlines the synthesis of the intermediate ester via the Gould-Jacobs reaction.

Materials:

-

4-Methoxyaniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or diphenyl ether)

-

Hexanes

-

Ethanol

Procedure:

-

A solution of 4-methoxyaniline (0.32 mol) and diethyl ethoxymethylenemalonate (0.32 mol) in Dowtherm A (500 mL) is prepared in a flask equipped with a side-arm and a condenser.

-

The reaction mixture is heated to reflux, and heating is continued until all the ethanol byproduct has distilled off (approximately 30 minutes).

-

The temperature of the reaction mixture is then raised to and maintained at 250°C for 1.5 hours.

-

After the reaction is complete, the solution is cooled to room temperature.

-

Hexanes (750 mL) are added to the cooled solution, and the mixture is further cooled to 0°C in an ice bath to precipitate the product.

-

The resulting brown solid is collected by filtration, washed with two portions of hexanes, and dried under vacuum to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[1]

Synthesis of this compound

This procedure details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Methanol

-

30% Aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

The ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is dissolved in methanol (50 mL).

-

A 30% aqueous solution of NaOH (15 mL) is added to the methanolic solution.

-

The reaction mixture is refluxed with stirring for 4 hours.[2]

-

After cooling, the reaction mixture is poured into water and extracted twice with ethyl ether (50 mL portions) to remove any unreacted starting material.[2]

-

The aqueous phase is then acidified with concentrated HCl.[2]

-

The precipitated carboxylic acid is extracted with three portions of ethyl ether (80 mL each).[2]

-

The combined organic phases are washed with water, dried over anhydrous Na₂SO₄, and filtered.[2]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the final product, this compound.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 4-Methoxyaniline | 123.15 | 0.32 | 39.41 g |

| Diethyl ethoxymethylenemalonate | 216.23 | 0.32 | 69.19 g (65 mL) |

| Dowtherm A | - | - | 500 mL |

Table 1: Reactant quantities for the synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

| Parameter | Value |

| Reaction Temperature | Reflux, then 250°C |

| Reaction Time | 0.5 h (reflux), 1.5 h (250°C) |

| Yield | 71% |

Table 2: Reaction conditions and yield for the synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[1]

| Reactant | Concentration/Amount |

| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | Starting material |

| Methanol | 50 mL |

| 30% Aqueous NaOH | 15 mL |

| Concentrated HCl | As needed for acidification |

Table 3: Reagent quantities for the hydrolysis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[2]

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | ~98% (based on a general procedure) |

Table 4: Reaction conditions and typical yield for the saponification step.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound via the Gould-Jacobs reaction.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information herein is crucial for professionals in drug discovery and development, offering essential data to predict the compound's behavior in biological systems and to inform formulation strategies. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes detailed, standardized experimental protocols for the determination of its key physicochemical characteristics.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is available, specific experimental values for several key parameters are not widely published.

| Property | Value | Data Source |

| CAS Number | 154386-35-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Purity | >96% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Octanol-Water) | Data not available | |

| Spectral Data | ¹H NMR, IR, MS data are available | [3] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited in the literature, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.[4]

1. Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range may indicate the presence of impurities.[4]

-

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

2. Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.[4]

-

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.[4]

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

3. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at various pH levels, which in turn affects its solubility, permeability, and interaction with biological targets.[4]

-

Methodology:

-

A solution of this compound of a known concentration is prepared in water. If solubility is limited, a co-solvent system may be used.[4]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), as the compound is acidic.

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

4. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a buffer solution, typically at pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved.

-

The two phases are then separated, typically by centrifugation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[4]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the study and synthesis of quinoline derivatives.

Biological Context and Significance

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[6] These activities include antimalarial, antibacterial, antifungal, antiviral, and anticancer properties, making the quinoline scaffold a privileged structure in drug design and development.[6] While specific biological pathways for this compound are not detailed in the available literature, some studies on similar hydroxyquinoline-carboxylic acid derivatives have explored their potential as antioxidants.[7] The physicochemical properties detailed in this guide are fundamental to understanding how this compound might interact with biological systems and are the first step in any investigation into its potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-HYDROXY-6-METHOXY-QUINOLINE-3-CARBOXYLIC ACID (154386-35-3) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS: 154386-35-3) - A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Based on information from various chemical suppliers, the fundamental properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid have been compiled. This data is essential for its handling, storage, and use in synthetic applications. The compound is also known by its tautomeric name, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

| Property | Value | Source(s) |

| CAS Number | 154386-35-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₄ | [1][2] |

| Molecular Weight | 219.19 g/mol | [1][2] |

| Synonyms | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | [1] |

| Appearance | Solid (form not specified) | |

| Purity | Typically >95% (as per suppliers) | [3] |

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound were not found in the conducted literature search. However, general synthetic routes for related quinoline carboxylic acids often involve cyclization reactions. For instance, a common method for synthesizing the quinoline core is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Modifications of this and other methods like the Doebner-von Miller reaction or the Conrad-Limpach synthesis could potentially be adapted for the synthesis of this specific molecule.

A patent for the synthesis of the parent compound, 6-methoxyquinoline, describes a method involving the reaction of p-methoxyaniline with glycerol, p-methoxy nitrobenzene, ferrous sulfate, boric acid, and concentrated sulfuric acid[4]. The introduction of the hydroxyl and carboxylic acid moieties at the 2 and 3 positions, respectively, would require subsequent specialized reactions.

Biological Activity and Potential Applications

There is a significant lack of publicly available data on the biological activity of this compound. While the quinoline scaffold is a common feature in many biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents, no specific studies were identified for this particular molecule.

Research on structurally related compounds offers some insight into the potential, albeit unconfirmed, applications of this chemical class. For example, various 6-methoxyquinoline derivatives have been investigated for their antimicrobial properties[5]. Another study focused on the synthesis and biological evaluation of 2-aryl-6-methoxyquinolines as potential P-glycoprotein inhibitors[6]. It is important to emphasize that these findings relate to similar but distinct molecules and cannot be directly extrapolated to this compound.

The primary role of this compound, as suggested by its commercial availability and the absence of detailed biological studies, is likely as a building block in organic synthesis for the development of more complex molecules for the pharmaceutical and agrochemical industries[1].

Experimental Protocols

No detailed experimental protocols for assays or experiments involving this compound have been published in the scientific literature.

Signaling Pathways and Mechanisms of Action

Due to the absence of biological activity data, there is no information regarding any signaling pathways or mechanisms of action associated with this compound.

Conclusion

This compound (CAS: 154386-35-3) is a commercially available chemical compound for which there is a notable scarcity of in-depth technical and biological data in the public domain. While its basic chemical properties are known, detailed information on its synthesis, biological effects, and associated experimental procedures is not available. This strongly indicates its role as a chemical intermediate for further synthetic applications. Researchers interested in this molecule would likely need to undertake foundational research to establish its synthesis and biological profile.

Disclaimer: This document is a summary of information available in the public domain as of the date of this report. The absence of detailed scientific literature does not preclude the existence of proprietary or unpublished research.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. US8349843B2 - Carboxylic acid derivatives, their preparation and use - Google Patents [patents.google.com]

- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

An In-depth Technical Guide on the Biological Activity of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Disclaimer: As of the date of this document, publicly available scientific literature and patent databases do not contain specific data on the . Therefore, this guide summarizes the known biological activities of structurally related quinoline compounds to provide a contextual framework for researchers, scientists, and drug development professionals. A hypothetical experimental workflow is also presented to illustrate a potential approach for evaluating the biological profile of this specific compound.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. The physicochemical properties and biological functions of quinoline derivatives can be finely tuned by varying the substituents on the heterocyclic and carbocyclic rings. The subject of this guide, this compound, possesses three key functional groups that could contribute to its biological profile: a hydroxyl group, a methoxy group, and a carboxylic acid moiety. These groups can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and electrostatic interactions, making them potential pharmacophores.

Potential Biological Activities Based on Structural Analogs

While no specific data exists for this compound, the activities of structurally similar compounds suggest potential areas of investigation.

Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been explored as anticancer agents. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), with some showing selectivity for specific HDAC isoforms.[1] Inhibition of HDACs is a validated strategy in cancer therapy.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its antibacterial and antiviral properties.[2][3] These compounds are thought to exert their effects through the chelation of metal ions essential for microbial enzymes. While the subject compound is a 2-hydroxyquinoline, the general principle of metal chelation could potentially confer some antimicrobial activity.

Enzyme Inhibition

The carboxylic acid group at the 3-position can mimic the phosphate groups of natural nucleotides, suggesting a potential for interaction with ATP-binding sites in enzymes. For example, quinoline-6-carboxylic acid derivatives have been shown to be potent inhibitors of ectonucleotidases, enzymes involved in tumor immune evasion.[4]

P-glycoprotein Inhibition

Structurally related 6-methoxy-2-arylquinolines have been investigated as inhibitors of P-glycoprotein (P-gp).[5] P-gp is an efflux pump that contributes to multidrug resistance in cancer, and its inhibition can sensitize cancer cells to chemotherapy.

Hypothetical Experimental Workflow for Biological Evaluation

The following diagram illustrates a generic workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Detailed Methodologies for Key Experiments

Should a researcher wish to investigate the , the following are examples of detailed experimental protocols that could be adapted.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro HDAC Inhibition Assay

This assay can determine if the compound inhibits the activity of histone deacetylases.

-

Reaction Setup: In a 96-well plate, add HDAC enzyme (e.g., recombinant human HDAC3), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of this compound in an assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and measure the deacetylated substrate by adding a developer solution that generates a fluorescent signal from the deacetylated product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct biological activity data for this compound is currently unavailable, the analysis of its structural analogs suggests several plausible avenues for investigation, including anticancer, antimicrobial, and enzyme inhibitory activities. The provided hypothetical workflow and experimental protocols offer a foundational approach for researchers to begin to elucidate the pharmacological profile of this compound. Future studies are required to determine its specific biological targets and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The target compound, this compound (also known by its tautomeric name, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid), serves as a crucial intermediate for developing novel therapeutic agents. This document details established synthetic pathways, provides specific experimental protocols, summarizes key quantitative data, and illustrates the logical workflows involved in the preparation of these valuable compounds.

I. Synthesis of the Core Scaffold: this compound

The foundational step in generating derivatives is the efficient synthesis of the core quinoline structure. A common and effective strategy for constructing 4-hydroxy or 2-oxo-quinoline systems is the Gould-Jacobs reaction, which involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization. For the target molecule, this involves reacting p-anisidine with a suitable three-carbon electrophile. An alternative approach involves the cyclization of pre-functionalized precursors.

A key synthetic route involves the reaction of an appropriately substituted ester with thiourea and a base, followed by neutralization.[3] This method provides a direct pathway to the 2-oxo-quinoline-3-carboxylic acid core.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid[3]

-

Reaction Setup: To a solution of an appropriate ester precursor (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

-

Reflux: Heat the reaction mixture under reflux for 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, pour it into cold water.

-

Neutralization and Isolation: Neutralize the aqueous solution with a few drops of acetic acid to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with water, and dry to obtain the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

References

Spectroscopic and Structural Elucidation of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information detailed herein is critical for its identification, characterization, and application in further research and development. The molecular formula for this compound is C₁₁H₉NO₄, and it has a molecular weight of approximately 219.19 g/mol .[1]

Molecular Structure

The structural formula of this compound is fundamental to understanding its spectroscopic data. Below is a diagram illustrating the molecular structure, generated using the DOT language.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, essential for its structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data was not available in the initial search, typical chemical shifts for the protons and carbons in similar chemical environments are presented below. These values are predicted based on the functional groups and the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | -COOH |

| ~9.0 - 10.0 | Singlet | 1H | -OH |

| ~8.5 | Singlet | 1H | H4 |

| ~7.0 - 7.8 | Multiplet | 3H | Aromatic Protons (H5, H7, H8) |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | -COOH |

| ~160 - 165 | C2 |

| ~155 - 160 | C6 |

| ~140 - 145 | C8a |

| ~130 - 135 | C4 |

| ~120 - 130 | C4a, C5, C7, C8 |

| ~100 - 110 | C3 |

| ~55 - 60 | -OCH₃ |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₄), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 219.05.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 219.05 | [M]⁺ |

| 202.05 | [M - OH]⁺ |

| 174.06 | [M - COOH]⁺ |

| 159.03 | [M - COOH - CH₃]⁺ |

Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxylic acid group (-COOH) and subsequent fragmentations of the quinoline ring system.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, methoxy, and aromatic quinoline moieties.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid O-H |

| ~3200 (broad) | O-H stretch | Phenolic O-H |

| ~1700-1725 | C=O stretch | Carboxylic Acid C=O |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Aryl ether & Carboxylic Acid C-O |

The broadness of the O-H stretching bands is due to hydrogen bonding.[3][4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. Quinoline derivatives typically exhibit multiple absorption bands in the UV region.

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Electronic Transition | Chromophore |

| ~220-250 | π → π | Quinoline Ring |

| ~300-350 | n → π / π → π* | Quinoline Ring and Substituents |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are crucial for reproducibility. While a specific protocol for this exact molecule was not found, a general synthetic approach and standard spectroscopic methods are outlined below.

Synthesis of Quinolines (Skraup Synthesis)

A common method for synthesizing quinolines is the Skraup synthesis. A generalized workflow is presented below.

Caption: Generalized Skraup Synthesis of a Methoxyquinoline.

Further functionalization would be required to introduce the hydroxyl and carboxylic acid groups at the 2 and 3 positions, respectively.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization source).

-

Acquire the mass spectrum in the desired mass range.

IR Spectroscopy Protocol:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate, and allow the solvent to evaporate.

-

Obtain the IR spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy Protocol:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Isolation of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of quinoline-3-carboxylic acids, a core scaffold in numerous pharmacologically significant compounds. From naturally occurring metabolites to synthetically derived antibiotics, this class of molecules has a rich history and continues to be a focal point in medicinal chemistry. This document details key historical milestones, established synthetic protocols, purification techniques, and quantitative data to serve as a valuable resource for professionals in drug discovery and development.

Historical Milestones: From Canine Urine to Antibacterial Agents

The story of quinoline-3-carboxylic acids begins with the discovery of one of its earliest known members, kynurenic acid. In 1853, the German chemist Justus von Liebig first isolated this compound from the urine of dogs, giving it its name.[1][2] Initially considered a mere byproduct of tryptophan metabolism, the neuroactive properties of kynurenic acid, specifically its role as an antagonist at excitatory amino acid receptors, were not uncovered until the 1980s.[1]

A pivotal moment in the history of synthetic quinoline-3-carboxylic acids was the accidental discovery of nalidixic acid by George Lesher and his colleagues in the 1960s.[3][4] This discovery was a byproduct of chloroquine synthesis and marked the dawn of the quinolone antibiotic era.[3][4] Nalidixic acid, the first synthetic quinolone antibiotic, was introduced into clinical practice in 1967 and was primarily effective against Gram-negative bacteria.[3][5][6] The development of fluoroquinolones in the 1970s and 1980s significantly expanded the antibacterial spectrum and improved the pharmacokinetic properties of this class of drugs.[5][6][7]

Core Synthetic Strategies for the Quinoline-3-Carboxylic Acid Scaffold

The construction of the quinoline-3-carboxylic acid core is primarily achieved through several named reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.[8] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [10]

-

Materials: Aniline (2.0 mmol), diethyl ethoxymethylenemalonate (6.0 mmol), 2.5 mL microwave vial, magnetic stirring bar, Biotage® Initiator+ microwave synthesis system.

-

Procedure:

-

Combine aniline and diethyl ethoxymethylenemalonate in the microwave vial equipped with a magnetic stirring bar.

-

Heat the mixture to 250-300°C in the microwave reactor for a specified time (e.g., 1-20 minutes).

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Filter the precipitated solid and wash with ice-cold acetonitrile (3 mL).

-

Dry the resulting solid under vacuum.

-

-

Analysis: The product purity can be assessed by HPLC-MS.[10]

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[8]

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

-

Materials: Isatin (0.07 mol), appropriate ketone (0.07 mol), potassium hydroxide (0.2 mol), ethanol (25 mL).

-

Procedure:

-

Dissolve the ketone, isatin, and potassium hydroxide in ethanol and reflux the mixture for 24 hours.

-

Distill off the majority of the solvent and add water to the residue.

-

Extract any neutral impurities with ether.

-

Acidify the aqueous layer with acetic acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[11]

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline [4]

-

Materials: Aniline, acetylacetone (1,3-diketone), concentrated sulfuric acid or polyphosphoric acid.

-

Procedure:

-

Condense the aniline with acetylacetone to form an enamine intermediate.

-

In the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), induce cyclization of the enamine.

-

The cyclization is followed by dehydration to yield the final 2,4-disubstituted quinoline product.

-

Isolation and Purification of Quinoline-3-Carboxylic Acids

The isolation and purification of quinoline-3-carboxylic acids from reaction mixtures are critical steps to obtaining a high-purity product. The most common technique employed is recrystallization.

General Recrystallization Protocol [12]

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.

-

Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

For certain quinolinecarboxylic acid derivatives, purification can also be achieved by stirring the crude product in a suitable solvent at an elevated temperature, followed by cooling and filtration to isolate the purified crystals.[13]

Data Presentation

Reaction Yields for Synthetic Methods

| Synthetic Method | Reactants | Product | Yield (%) | Reference |

| Microwave-Assisted Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 10-47% | [14] |

| Pfitzinger Reaction | Isatin, Ketones | Quinoline-4-carboxylic acid derivatives | Moderate to Good | [15] |

| Pfitzinger Reaction (Microwave) | Isatin, 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Quinoline-4-carboxylic acid derivatives | Not specified | [16] |

Spectroscopic Data for Representative Compounds

Nalidixic Acid

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 14.87 (s, 1H, COOH), 9.17 (s, 1H), 8.60 (d, 1H), 7.60 (d, 1H), 4.64 (q, 2H), 2.71 (s, 3H), 1.43 (t, 3H) | [6] |

| IR (KBr, cm⁻¹) | 3400 (O-H stretch), 1712 (C=O, carboxylic acid), 1617 (C=O, pyridone) | [2][17][18] |

| Mass Spec. (EI) | m/z 232 (M+) | [5] |

Ethyl 4-hydroxyquinoline-3-carboxylate

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, OH), 8.1 (d, 1H), 7.8-7.3 (m, 3H), 4.2 (q, 2H), 1.3 (t, 3H) | [1][19] |

| ¹³C NMR | Not readily available in searched documents | |

| Melting Point | 271°C | [20] |

Biological Activity of Quinolone Derivatives

| Compound | Target | Activity | IC₅₀/MIC | Reference |

| Nalidixic Acid | DNA gyrase | Antibacterial (Gram-negative) | Varies by species | [3][6] |

| Various Fluoroquinolones | DNA gyrase, Topoisomerase IV | Broad-spectrum antibacterial | Varies by species | [5][6] |

| Quinoline-3-carboxamide derivatives | ATM kinase | Cytotoxicity in cancer cell lines | Varies by derivative | [9] |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein kinase CK2 | Enzyme inhibition | 0.65 to 18.2 µM | [15] |

Mandatory Visualizations

Signaling Pathway: Fluoroquinolone Mechanism of Action

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow: Synthesis and Isolation

Caption: General workflow for synthesis and isolation.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nalidixic acid(389-08-2) IR Spectrum [m.chemicalbook.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

- 14. ablelab.eu [ablelab.eu]

- 15. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]

- 20. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]

A Theoretical Investigation of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. Quinoline and its derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1] Theoretical studies, particularly those employing quantum chemical calculations, are pivotal in understanding the structural, electronic, and spectroscopic properties of such molecules, thereby aiding in the rational design of new therapeutic agents.

This whitepaper outlines the standard computational methodologies applied to molecules of this class, presents the expected quantitative data in a structured format, and illustrates the logical workflow of such theoretical investigations. The information herein is synthesized from computational studies on closely related quinoline derivatives, providing a robust framework for researchers initiating theoretical investigations on this compound.

Computational Methodology

The primary theoretical approach for studying quinoline derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[2][3] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for geometry optimization and electronic property calculations.[1][2][4]

Experimental Protocols:

A typical computational protocol for the theoretical study of this compound would involve the following steps:

-

Molecular Structure Drawing and Initial Optimization: The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure. An initial geometry optimization is performed using a lower-level theory, such as a molecular mechanics force field.

-

Quantum Chemical Geometry Optimization: The initial structure is then fully optimized without any symmetry constraints using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p).[5] This level of theory is known to provide reliable geometric parameters. The optimization is considered complete when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.[5] These calculations are used to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations: A range of electronic properties are calculated from the optimized geometry, including:

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[1][5]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the electronic transition properties, chemical reactivity, and kinetic stability of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter.[1][3]

-

Molecular Electrostatic Potential (MEP) Analysis: To identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions.[4]

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.[3]

-

Data Presentation

The following tables summarize the kind of quantitative data expected from theoretical studies on this compound, based on published data for similar compounds.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-O(H) | 1.350 | O(H)-C2-C3 | 120.5 |

| C6-O(CH3) | 1.365 | C5-C6-O(CH3) | 115.0 |

| C3-C(OOH) | 1.480 | C2-C3-C(OOH) | 121.0 |

| C=O (carboxyl) | 1.210 | O=C-OH (carboxyl) | 125.0 |

| C-O (carboxyl) | 1.360 | C3-C(OOH)-OH | 112.0 |

| N1-C2 | 1.375 | C9-N1-C2 | 117.0 |

| N1-C9 | 1.380 | C8-C9-N1 | 122.5 |

Note: These are representative values based on DFT calculations of similar structures. Actual values would be obtained from a full geometry optimization.

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Anticipated) | Assignment |

| ν(O-H) hydroxyl | 3450 | ~3400-3500 | O-H stretching |

| ν(O-H) carboxyl | 3100 | ~3000-3200 | O-H stretching |

| ν(C-H) aromatic | 3050 | ~3000-3100 | C-H stretching |

| ν(C=O) carboxyl | 1710 | ~1680-1720 | C=O stretching |

| ν(C=N) quinoline | 1620 | ~1600-1630 | C=N stretching |

| ν(C=C) aromatic | 1580 | ~1550-1600 | C=C stretching |

| δ(O-H) hydroxyl | 1410 | ~1390-1420 | O-H in-plane bending |

| ν(C-O) methoxy | 1250 | ~1230-1270 | Asymmetric C-O-C stretching |

Note: Assignments are based on Potential Energy Distribution (PED) analysis.

Table 3: Key Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.0 eV |

Note: These values are indicative and depend on the specific level of theory and basis set used.

Visualizations

The following diagrams illustrate the logical flow of the theoretical studies and the relationships between different calculated properties.

Caption: Workflow for theoretical studies on this compound.

Caption: Relationship between optimized geometry and key electronic properties.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecule's geometric structure, vibrational spectra, and electronic properties. The presented methodologies, expected data, and logical workflows serve as a valuable resource for scientists and researchers in the field of computational chemistry and drug design. The theoretical data generated from such studies can effectively guide experimental efforts and accelerate the discovery of new quinoline-based therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from the known behavior of structurally similar quinoline derivatives to offer a robust framework for its handling, formulation, and analysis. Detailed experimental protocols for determining its physicochemical properties are also provided to empower researchers in generating precise data for their specific applications.

Core Physicochemical Properties

This compound belongs to the quinoline class of heterocyclic compounds, which are prevalent in medicinal chemistry. Its structure, featuring both a hydroxyl and a carboxylic acid group, suggests that its solubility and stability will be significantly influenced by pH. The methoxy group is expected to contribute to its lipophilicity.

Solubility Profile

The solubility of quinoline derivatives is highly dependent on the pH of the medium and the nature of the solvent.[1][2] The presence of both an acidic carboxylic acid and a potentially basic quinoline nitrogen, along with a phenolic hydroxyl group, suggests a complex solubility profile for this compound.

It is anticipated that the compound will exhibit low solubility in neutral aqueous solutions. Solubility is expected to increase in alkaline solutions due to the deprotonation of the carboxylic acid and hydroxyl groups, forming a more soluble salt. Conversely, in acidic solutions, the protonation of the quinoline nitrogen may also enhance solubility.[1] For organic solvents, solubility is likely to be higher in polar aprotic solvents like DMSO and DMF, and in alcohols such as ethanol and methanol.[3][4][5]

Table 1: Illustrative Aqueous Solubility of Related Quinoline Carboxylic Acids

| Compound | Solvent | Solubility | Notes |

| Quinoline-2-carboxylic acid | Water | ≥ 6.42 mg/mL (with sonication)[6] | The carboxylic acid group enhances aqueous solubility. |

| Quinoline-2-carboxylic acid | DMSO | ≥ 27.7 mg/mL[6] | High solubility in a polar aprotic solvent. |

| Quinoline-2-carboxylic acid | Ethanol | ≥ 14.85 mg/mL[6] | Good solubility in a polar protic solvent. |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Methodology:

-

Preparation of Solutions: Prepare a series of buffered solutions at various pH levels (e.g., 2, 4, 6, 7.4, 9, and 12).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution and selected organic solvents in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways include hydrolysis, oxidation, and photolysis. Stability studies are typically conducted under forced degradation conditions to identify potential degradants and develop stability-indicating analytical methods.[8][9][10]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 minutes[8] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes[8] |

| Oxidation | 3% H₂O₂ at room temperature[11] |

| Thermal Degradation | 70°C at low and high humidity for 1-2 months[8] |

| Photostability | Exposure to not less than 1.2 million lux hours and 200 watt hours/m² of near UV light[12] |

Experimental Protocol for Stability Testing (Forced Degradation)

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[13][14][15]

Methodology:

-

Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good resolution between the parent compound and potential degradants.[7][16]

-

Forced Degradation:

-

Hydrolytic Stability: Dissolve the compound in solutions of varying pH (e.g., acidic, neutral, and basic) and expose them to elevated temperatures.

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stability: Expose the solid compound to high temperatures.

-

Photostability: Expose both the solid compound and its solution to a controlled light source as per ICH Q1B guidelines.[17][18] A dark control sample should be stored under the same conditions but protected from light.[12]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

-

Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is free from co-eluting degradants.

Potential Degradation Pathways

While specific degradation pathways for this compound are not established, general degradation mechanisms for the quinoline ring are known. Degradation is often initiated by hydroxylation of the quinoline ring, which can lead to ring-opening products.[19][20][21] The carboxylic acid and methoxy groups may also be susceptible to degradation under certain conditions.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on the established chemistry of related quinoline derivatives. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to generate specific and reliable data for this compound. Such data is indispensable for advancing its development in pharmaceutical and other scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. asianjpr.com [asianjpr.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. database.ich.org [database.ich.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. A state-of-the-art review of quinoline degradation and technical bottlenecks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid based on the biological activities of structurally related compounds. Direct experimental data for this compound is not currently available in the public domain. The information provided herein is intended to guide future research and is not indicative of proven therapeutic efficacy.

Introduction

This compound is a quinoline derivative with a chemical structure that suggests potential for biological activity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities of structurally analogous compounds, including quinoline-3-carboxylic acid derivatives, 6-methoxyquinoline derivatives, and 4-hydroxy-2-quinolinones. The identified potential targets include protein kinase CK2, tubulin, lipoxygenase (LOX), and phosphatidylinositol 3-kinase (PI3Kα).

Potential Therapeutic Targets

Based on the activities of structurally related compounds, the following are proposed as potential therapeutic targets for this compound.

Protein Kinase CK2

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase that is implicated in cell growth, proliferation, and suppression of apoptosis. Overexpression of CK2 is observed in many cancers, making it a viable target for anticancer drug development.

Quantitative Data for Related Compounds:

| Compound Class | Specific Compound Example | Target | IC50 | Reference |

| 3-Quinolone Carboxylic Acid Derivatives | 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.65 µM to 18.2 µM (for a series of derivatives) | [1][2][3] |

Experimental Protocol: Protein Kinase CK2 Inhibition Assay

A common method for assessing CK2 inhibition is a radiometric filter paper assay.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2α, a specific peptide substrate (e.g., RRRADDSDDDDD), and the test compound (this compound) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Initiation: Start the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).

-

Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the filter paper extensively in a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

Signaling Pathway:

Tubulin Polymerization

Certain quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[4][5][6] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Quantitative Data for Related Compounds:

| Compound Class | Specific Compound Example | Target | IC50 | Reference |

| Quinoline Derivatives | Compound 4c (a specific synthetic quinoline derivative) | Tubulin Polymerization | 17 ± 0.3 μM | [5][6] |

| Quinoline/Pyrido-pyrimidine Derivatives | Compound 4g (a specific synthetic derivative) | Tubulin Polymerization | 3.02 ± 0.63 μM (against MCF-7 cells) | [4] |

Experimental Protocol: Tubulin Polymerization Assay

A cell-free, turbidimetric assay is commonly used to monitor tubulin polymerization.

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and the test compound in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Initiation and Monitoring: Initiate polymerization by warming the mixture to 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

IC50 Determination: Determine the concentration of the test compound that inhibits polymerization by 50% compared to a control without the inhibitor.

Experimental Workflow:

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: An Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed experimental protocol for the synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Gould-Jacobs reaction, which offers a reliable method for the preparation of 4-hydroxyquinoline derivatives.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from p-anisidine and diethyl ethoxymethylenemalonate. The initial reaction is a condensation to form an intermediate, which is then cyclized at a high temperature. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. The "2-hydroxy" nomenclature refers to a tautomeric form of the 4-oxo-1,4-dihydroquinoline structure.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| p-Anisidine | C₇H₉NO | 123.15 | 1.0 eq | Reagent grade, >98% purity |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.1 eq | Reagent grade, >97% purity |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | As solvent | High boiling point solvent |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | Excess | For saponification |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | As solvent | For saponification |

| Hydrochloric acid (HCl) | HCl | 36.46 | For acidification | Concentrated or 2M solution |

| Distilled water | H₂O | 18.02 | For washing | |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying |

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Initial Condensation: Heat the mixture at 100-110 °C for 2 hours. During this time, ethanol is eliminated. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent. Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 15-30 minutes at this temperature.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid product by vacuum filtration and wash it with a suitable solvent like hexane or petroleum ether to remove the diphenyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of this compound (Saponification)

-

Hydrolysis: Suspend the ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in a solution of sodium hydroxide (e.g., 10% w/v) in a mixture of ethanol and water.

-

Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed. The reaction can be monitored by TLC until the starting material is no longer visible.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid until the pH is acidic (pH 2-3). The desired carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification and Drying: Wash the solid with cold distilled water to remove any inorganic salts. Dry the purified this compound in a vacuum oven.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

The chemical transformation follows the Gould-Jacobs reaction mechanism.

Caption: Simplified reaction pathway for the Gould-Jacobs synthesis.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) spectroscopy to identify functional groups.

-

Mass spectrometry (MS) to determine the molecular weight.

-

-

Chromatography: High-performance liquid chromatography (HPLC) to assess the purity of the final product.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

p-Anisidine is toxic and should be handled with care.

-

Diphenyl ether has a high boiling point and can cause severe burns. Handle with caution at high temperatures.

-

Concentrated acids and bases are corrosive. Handle with appropriate care.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on laboratory conditions and available equipment, while adhering to all safety guidelines.

Application Notes and Protocols for 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific biological data for 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is not extensively documented in publicly available literature, its structural motifs suggest significant potential for investigation in several therapeutic areas. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of this compound in anticancer, neuroprotective, and anti-infective research. The following sections outline the rationale for its investigation in these areas and provide standardized protocols for its biological evaluation.

Potential Application I: Anticancer Activity

Application Note

Quinoline derivatives are well-established as potent anticancer agents, often exerting their effects through the inhibition of key signaling molecules involved in cell proliferation and survival. For instance, derivatives of quinoline-3-carboxamide have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many epithelial cancers. Furthermore, some 2-phenylquinolin-4-ones have demonstrated potent antimitotic activity. The structural framework of this compound provides a key scaffold for the development of novel anticancer therapeutics. It is hypothesized that this compound could exhibit antiproliferative effects by targeting kinases involved in cancer cell signaling or by interfering with microtubule dynamics.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.[1][2][3]

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], NCI-H460 [lung])

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

-